1-(4-Bromophenyl)hex-5-yn-1-amine
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Overview
Description
1-(4-Bromophenyl)hex-5-yn-1-amine is an organic compound characterized by the presence of a bromophenyl group attached to a hex-5-yn-1-amine chain
Scientific Research Applications
1-(4-Bromophenyl)hex-5-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in various molecular rearrangements of organic compounds .
Mode of Action
The mode of action of 1-(4-Bromophenyl)hex-5-yn-1-amine involves a series of chemical transformations. One such transformation is the Stevens rearrangement of quaternary ammonium salts . This reaction generates intermediate ammonium ylides that are capable of undergoing various transformations .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including the synthesis of complex organic compounds .
Result of Action
It’s known that similar compounds can lead to the formation of new potentially biologically active tertiary amines .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)hex-5-yn-1-amine plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . For instance, it has been instrumental in synthesizing vinyl sulfone-modified hex-5-enofuranosides, leading to the production of 5-amino-5-deoxysugars, which are significant in medicinal chemistry.
Molecular Mechanism
The molecular mechanism of action of this compound involves several steps. It undergoes Stevens rearrangement, a reaction that generates intermediate ammonium ylides capable of undergoing various transformations . This rearrangement allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)hex-5-yn-1-amine typically involves the coupling of 4-bromobenzyl bromide with hex-5-yn-1-amine under suitable reaction conditions. The reaction is often catalyzed by palladium-based catalysts in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)hex-5-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)hex-5-yn-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)hex-5-yn-1-amine: Contains a fluorine atom in place of bromine.
1-(4-Iodophenyl)hex-5-yn-1-amine: Features an iodine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)hex-5-yn-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
IUPAC Name |
1-(4-bromophenyl)hex-5-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h1,6-9,12H,3-5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZHAFQJVUWERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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